molecular formula C8H11ClFN B8211432 3-Fluoro-2,5-dimethylaniline hydrochloride

3-Fluoro-2,5-dimethylaniline hydrochloride

Cat. No.: B8211432
M. Wt: 175.63 g/mol
InChI Key: RRFQOFCJTYLBCT-UHFFFAOYSA-N
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Description

3-Fluoro-2,5-dimethylaniline hydrochloride is a halogenated aromatic amine derivative with the molecular formula C₈H₁₁ClFN (exact molecular weight: 191.64 g/mol). It features a fluorine substituent at the meta-position (C3) and methyl groups at the ortho- (C2) and para-positions (C5) of the benzene ring, with a hydrochloride salt enhancing its stability and solubility for synthetic applications. This compound is commonly utilized as a building block in pharmaceutical and agrochemical synthesis, particularly in the preparation of polyimide precursors or heterocyclic frameworks .

Properties

IUPAC Name

3-fluoro-2,5-dimethylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN.ClH/c1-5-3-7(9)6(2)8(10)4-5;/h3-4H,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFQOFCJTYLBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2,5-dimethylaniline hydrochloride typically involves multiple steps:

    Nitration: The starting material, 2,5-dimethylaniline, undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group, resulting in 3-amino-2,5-dimethylaniline.

    Fluorination: The amino group is then substituted with a fluorine atom using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2,5-dimethylaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The fluorine atom can be replaced by hydrogen under reductive conditions.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).

Major Products

    Oxidation: 3-Fluoro-2,5-dimethylbenzoic acid.

    Reduction: 2,5-Dimethylaniline.

    Substitution: 3-Bromo-2,5-dimethylaniline or 3-Chloro-2,5-dimethylaniline.

Scientific Research Applications

3-Fluoro-2,5-dimethylaniline hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting the central nervous system.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-2,5-dimethylaniline hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions with the target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-fluoro-2,5-dimethylaniline hydrochloride with its structural analogs, focusing on substituent effects , physicochemical properties , and synthetic applications .

Halogen-Substituted Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Differences
This compound C₈H₁₁ClFN 191.64 F (C3), CH₃ (C2, C5) Reference compound; optimized for solubility and stability in acidic conditions
4-Bromo-2,5-dimethylaniline hydrochloride C₈H₁₁BrClN 236.54 Br (C4), CH₃ (C2, C5) Bromine’s higher steric bulk and electronegativity alter reactivity in SNAr reactions
3-Bromo-2,5-dimethylaniline hydrochloride C₈H₁₁BrClN 236.54 Br (C3), CH₃ (C2, C5) Bromine at C3 reduces nucleophilic aromatic substitution rates compared to fluorine
4-Fluoro-3,5-dimethylaniline hydrochloride C₈H₁₁ClFN 191.64 F (C4), CH₃ (C3, C5) Fluorine at C4 increases electron-withdrawing effects, impacting coupling reactions

Key Findings :

  • Halogen Effects : Fluorine’s small size and strong electron-withdrawing nature enhance electrophilic substitution at the aromatic ring, whereas bromine favors oxidative coupling or Suzuki-Miyaura cross-coupling due to its leaving-group ability .
  • Positional Isomerism : Fluorine at C3 (as in the target compound) provides better steric accessibility for subsequent functionalization compared to C4-substituted analogs .
Alkyl-Substituted Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Differences
N-Ethyl-3,5-dimethylaniline hydrochloride C₁₀H₁₅ClN 184.69 CH₃ (C3, C5), C₂H₅ (N) Ethyl group on the amine reduces solubility but increases lipophilicity
2-Fluoro-4,5-dimethylaniline C₈H₁₀FN 139.17 F (C2), CH₃ (C4, C5) Lacks hydrochloride salt; lower stability under acidic conditions

Key Findings :

  • Solubility: The hydrochloride salt in the target compound improves aqueous solubility (critical for pharmaceutical formulations) compared to non-salt analogs like 2-fluoro-4,5-dimethylaniline .
  • Synthetic Utility : N-Alkylation (e.g., N-ethyl) shifts reactivity toward nucleophilic pathways, limiting use in electrophilic aromatic substitution .

Biological Activity

3-Fluoro-2,5-dimethylaniline hydrochloride is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and two methyl groups attached to an aniline structure. Its molecular formula is C9H12ClFNC_9H_{12}ClFN, with a molecular weight of approximately 185.65 g/mol. The presence of fluorine enhances the compound's stability and lipophilicity, which are critical for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The fluorine atom can enhance binding affinity through strong hydrogen bonds or van der Waals interactions, making it a valuable candidate in medicinal chemistry for drug development targeting the central nervous system.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
  • Receptor Modulation : It can interact with neurotransmitter receptors, potentially affecting neuronal signaling.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

  • Antioxidant Activity : Some studies suggest that related compounds can generate reactive oxygen species (ROS), leading to oxidative stress in cells . This property could be explored for therapeutic applications in conditions involving oxidative damage.
  • Cytotoxicity : The compound's ability to induce cytotoxic effects has been noted, particularly through ROS generation, which can lead to apoptosis in certain cell types .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructure CharacteristicsBiological Activity
2,5-Dimethylaniline Lacks fluorine; two methyl groups presentDifferent reactivity and lower binding affinity
3-Fluoroaniline Lacks methyl groupsAltered reactivity; less lipophilic
2,5-Difluoroaniline Contains two fluorine atomsDistinct electronic properties; increased stability

The unique combination of substituents in this compound imparts distinct chemical reactivity and biological activity compared to these analogs.

Case Studies

  • Toxicological Studies : Research has shown that exposure to similar aromatic amines is associated with increased cancer risk. For instance, epidemiological studies link compounds like 3,5-dimethylaniline to bladder cancer due to their ability to generate ROS and cause genetic mutations .
  • Pharmacological Applications : Investigations into the pharmacological potential of related compounds have demonstrated their efficacy as enzyme inhibitors or modulators in various biochemical assays. These findings suggest that this compound could be similarly effective in specific therapeutic contexts.

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